molecular formula C16H32O3 B14530350 Methyl 3-methoxytetradecanoate CAS No. 62673-11-4

Methyl 3-methoxytetradecanoate

Cat. No.: B14530350
CAS No.: 62673-11-4
M. Wt: 272.42 g/mol
InChI Key: KIBVGOIDEDIMJK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxytetradecanoate can be synthesized through the esterification of 3-methoxytetradecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:

3-Methoxytetradecanoic acid+MethanolAcid catalystMethyl 3-methoxytetradecanoate+Water\text{3-Methoxytetradecanoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 3-Methoxytetradecanoic acid+MethanolAcid catalyst​Methyl 3-methoxytetradecanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxytetradecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methoxytetradecanoic acid and methanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: 3-Methoxytetradecanoic acid and methanol.

    Reduction: 3-Methoxytetradecanol.

    Transesterification: Various methyl esters depending on the alcohol used.

Scientific Research Applications

Methyl 3-methoxytetradecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biological membranes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 3-methoxytetradecanoate depends on its specific application. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and permeability. The ester group can undergo hydrolysis, releasing the active 3-methoxytetradecanoic acid, which may interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetradecanoate: A methyl ester of tetradecanoic acid, similar in structure but lacking the methoxy group.

    Methyl 3-hydroxytetradecanoate: Contains a hydroxyl group instead of a methoxy group at the 3-position.

Uniqueness

Methyl 3-methoxytetradecanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and physical properties. This functional group can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its analogs .

Properties

CAS No.

62673-11-4

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

methyl 3-methoxytetradecanoate

InChI

InChI=1S/C16H32O3/c1-4-5-6-7-8-9-10-11-12-13-15(18-2)14-16(17)19-3/h15H,4-14H2,1-3H3

InChI Key

KIBVGOIDEDIMJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)OC

Origin of Product

United States

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